molecular formula C11H12N2O2S B15214559 6,7-Dimethoxy-4-(methylthio)cinnoline CAS No. 6937-71-9

6,7-Dimethoxy-4-(methylthio)cinnoline

Cat. No.: B15214559
CAS No.: 6937-71-9
M. Wt: 236.29 g/mol
InChI Key: VNEJBDYIGYWEPU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(methylthio)cinnoline ( 6937-71-9) is a synthetic cinnoline derivative of significant interest in medicinal chemistry research. This compound features a cinnoline core, a privileged scaffold in drug discovery known for its diverse biological activities . The specific substitution pattern with dimethoxy and methylthio groups makes it a valuable building block for the development of novel pharmacologically active agents. Cinnoline derivatives, as a class, have demonstrated a broad spectrum of biological activities in scientific studies, positioning them as promising candidates for multiple therapeutic areas . Extensive research on analogous cinnoline structures has revealed potent antimicrobial properties , including activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi such as Candida albicans and Aspergillus niger . Furthermore, cinnoline-based molecules have shown notable anti-inflammatory and analgesic effects in research models, with activity often linked to specific electron-donating substituents on the core structure . The cinnoline scaffold is also being explored in other fields, including the development of antitumor agents and efflux pump inhibitors to combat antibiotic resistance . With the molecular formula C 11 H 12 N 2 O 2 S and a molecular weight of 236.29 g/mol, this compound is suited for researchers investigating heterocyclic chemistry, structure-activity relationships (SAR), and the development of new therapeutic leads . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6937-71-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6,7-dimethoxy-4-methylsulfanylcinnoline

InChI

InChI=1S/C11H12N2O2S/c1-14-9-4-7-8(5-10(9)15-2)13-12-6-11(7)16-3/h4-6H,1-3H3

InChI Key

VNEJBDYIGYWEPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)SC)OC

Origin of Product

United States

Synthetic Methodologies for Cinnoline Derivatives

Classical Approaches to Cinnoline (B1195905) Ring Formationresearchgate.net

The foundational methods for constructing the cinnoline nucleus have historically relied on cyclization reactions of appropriately substituted benzene (B151609) precursors, such as arenediazonium salts and aryl hydrazones. researchgate.netresearchgate.net

Richter Synthesis and its Modern Variationsresearchgate.netwikipedia.orgnih.gov

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a seminal method for the formation of the cinnoline ring. eurekaselect.comdrugfuture.com The classical approach involves the diazotization of an o-aminoarylalkyne, such as o-aminophenylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline derivative. wikipedia.orgdrugfuture.com This intermediate can then be further modified, for instance, through decarboxylation and reductive removal of the hydroxyl group, to produce the parent cinnoline heterocycle. wikipedia.org

The general mechanism of the Richter synthesis proceeds through the formation of an arenediazonium salt from an ortho-substituted aniline (B41778). This is followed by an intramolecular cyclization where the terminal carbon of the alkyne attacks the diazonium group, leading to the formation of the cinnoline ring. researchgate.net

Modern variations of the Richter synthesis have expanded its scope and efficiency. For example, the reaction has been adapted for the synthesis of 3-substituted 4-(1H)cinnolones from 2-aryl/alkylethynyl anilines by reaction with sodium nitrite (B80452) and dilute hydrochloric acid in an aqueous medium. researchgate.net This method is compatible with both aryl and alkyl acetylenes and provides a direct route to cinnolones in excellent yields. researchgate.net A Richter-type cyclization has also been utilized in a three-step methodology to prepare novel poly(arylene ethynylene)s that incorporate a cinnoline core. researchgate.net

Table 1: Examples of Richter Synthesis and its Variations
Starting MaterialReagentsProductKey FeaturesReference
o-C₆H₄(N₂Cl)C≡CCO₂HWater4-Hydroxycinnoline-3-carboxylic acidClassical example leading to the first synthesis of the cinnoline core. wikipedia.org
2-Alkylethynyl anilineNaNO₂, dil. HCl3-Alkyl-4(1H)-cinnoloneOne-step synthesis in aqueous medium at ambient temperature. researchgate.net
2-Ethynyl-aryltriazenes(Not specified)Cinnoline core for polymersApplication in materials science for preparing fluorescent polymers. researchgate.net

Reductive Cyclization Strategiesresearchgate.netwikipedia.org

Reductive cyclization represents another important classical strategy for synthesizing cinnoline derivatives. These methods often involve the reduction of a nitro group to an amino group, which then participates in a cyclization reaction. For instance, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov This reaction proceeds through a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov

Another application of reduction in cinnoline synthesis is the conversion of cinnolones to dihydrocinnolines. The reduction of 3-substituted 4-(1H)cinnolones with tin and hydrochloric acid (Sn/HCl) yields 1,4-dihydrocinnolines in good yields. researchgate.net These dihydrocinnolines can subsequently be dehydrogenated to form the corresponding aromatic cinnolines. A classical method for this aromatization step is the use of freshly precipitated mercuric oxide. wikipedia.org

Diazotization-Based Annulation Reactionseurekaselect.comresearchgate.netnih.gov

Diazotization-based annulation reactions are among the most versatile and widely used methods for the synthesis of the cinnoline ring system. researchgate.net These reactions typically start with the diazotization of an ortho-substituted aniline to form a reactive arenediazonium salt, which then undergoes an intramolecular cyclization. researchgate.netresearchgate.net The Richter synthesis is a prime example of this category. researchgate.net

Other notable diazotization-based methods include the Widman-Stoermer and Borsche–Herbert cyclizations. researchgate.net In a more contemporary example, substituted anilines are diazotized and then coupled with cyanoacetamide to form a hydrazone intermediate. This hydrazone can then undergo intramolecular cyclization using anhydrous aluminum chloride (AlCl₃) to form 4-aminocinnoline-3-carboxamide (B1596795) derivatives. nih.gov

Furthermore, a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid synthesis of multiply substituted quinolines, a related class of N-heterocycles, showcasing the versatility of diazonium salts in heterocycle synthesis. organic-chemistry.org Scandium triflate has been shown to mediate [4 + 2] annulations of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to construct cinnoline derivatives in what is termed an azo-Povarov reaction. acs.org

Contemporary Advancements in Cinnoline Synthesis

Modern synthetic chemistry has introduced powerful new tools for the construction of the cinnoline scaffold, with transition-metal catalysis and C-H functionalization at the forefront of these advancements. researchgate.net

Transition-Metal-Catalyzed Cyclizationseurekaselect.comijper.orgacs.org

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and cinnolines are no exception. Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) have been extensively used to facilitate C-C and C-N bond formations required for ring closure. researchgate.netnih.gov

Palladium-catalyzed annulation has emerged as a simple and efficient methodology for achieving 3,4-disubstituted cinnolines. This is accomplished via the annulation of 2-iodophenyltriazenes with internal alkynes, a reaction that is compatible with a number of functional groups. researchgate.net

Rhodium(III)-catalyzed reactions have proven particularly effective. For instance, the cascade annulation of Boc-arylhydrazines with alkynes can construct various cinnoline and cinnolinium salt derivatives. researchgate.net Rh(III)-catalysis also enables the C-H annulation of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate to provide rapid access to complex indazolocinnolines and phthalazinocinnolines. researchgate.net In a related approach, a Rh-catalyzed redox-neutral annulation of azo and diazo compounds proceeds through a tandem C–H activation and C–N bond formation strategy. nih.gov

Copper-catalyzed reactions also feature prominently. A Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is an effective method for forming cinnolines. nih.gov Additionally, a Cu-catalyzed cascade cyclization has been reported for the regioselective synthesis of functionalized cinnolines. nih.gov A transition-metal-free multicomponent coupling cyclization involving arynes, tosylhydrazine, and α-bromo ketones has also been explored, proceeding via a formal [2 + 2 + 2] cycloaddition to give cinnoline derivatives. acs.org

Table 2: Overview of Transition-Metal-Catalyzed Cinnoline Syntheses
CatalystReactantsReaction TypeProductReference
Palladium (Pd)2-Iodophenyltriazenes and internal alkynesAnnulation3,4-Disubstituted cinnolines researchgate.net
Rhodium(III) (Rh)Boc-arylhydrazines and alkynesCascade AnnulationCinnolines and Cinnolinium salts researchgate.net
Rhodium(III) (Rh)N-aryl indazolones and vinylene carbonateC-H AnnulationIndazolocinnolines researchgate.net
Copper (Cu)N-methyl-N-phenylhydrazonesAerobic Intramolecular Dehydrogenative CyclizationCinnolines nih.gov

C-H Functionalization Approachesresearchgate.net

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. nih.govnih.gov This approach, often coupled with transition-metal catalysis, allows for the formation of C-C or C-N bonds by directly converting C-H bonds, thus avoiding the need for pre-functionalized starting materials. rsc.org

In the context of cinnoline synthesis, C-H functionalization strategies are often integral to the transition-metal-catalyzed cyclizations described above. For example, Rh(III)-catalyzed syntheses frequently proceed via an initial C-H activation step. nih.govresearchgate.net The annulation of azo compounds with diazo compounds, catalyzed by rhodium, involves a tandem C-H activation and C-N bond formation process to construct the cinnoline ring. nih.gov Similarly, ruthenium-catalyzed cascade C-H functionalization/intramolecular annulation of N-phenylindazoles with sulfoxonium ylides has been developed for the synthesis of indazolo[1,2-a]cinnolinones. researchgate.net

These C-H activation/annulation reactions represent a powerful and efficient pathway for accessing complex, fused cinnoline systems from relatively simple precursors. researchgate.net

Multicomponent and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These approaches are particularly valuable in the synthesis of heterocyclic compounds like cinnoline derivatives.

One notable one-pot protocol for the synthesis of densely functionalized cinnolines involves the reaction of chloranil (B122849) and malononitrile. ljmu.ac.uk This base-mediated reaction proceeds in a polar medium, leading to the formation of a highly substituted cinnoline, 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile, via a quinone methide intermediate. ljmu.ac.uk This method is lauded for its atom efficiency and simplicity. ljmu.ac.uk While this specific example does not yield 6,7-Dimethoxy-4-(methylthio)cinnoline, the underlying principle of a one-pot condensation and cyclization could be adapted. For instance, a hypothetical one-pot synthesis of a related cinnolone could involve the three-component reaction of an arylglyoxal, a 1,3-dicarbonyl compound, and hydrazine (B178648) hydrate. researchgate.net

Another multicomponent strategy that has been developed for cinnoline synthesis involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. researchgate.net This reaction, often facilitated by microwave irradiation, provides a convenient and efficient route to polyfunctionally substituted cinnolines. researchgate.net The adaptability of such MCRs could potentially allow for the incorporation of methoxy (B1213986) and methylthio functionalities at the desired positions of the cinnoline core through careful selection of the starting materials.

Reaction Type Reactants Key Features Potential Applicability to Target Compound
One-pot condensation/cyclizationChloranil, MalononitrileBase-mediated, atom efficient, simple procedure. ljmu.ac.ukAdaptation of the one-pot principle using appropriately substituted precursors.
Three-component reactionArylglyoxal, 1,3-Dicarbonyl compound, Hydrazine hydrateGreen and efficient method for substituted cinnolones. researchgate.netPotential for building the core structure with subsequent functionalization.
Multicomponent reactionSubstituted pyridazine (B1198779), Aromatic aldehyde, NitromethaneMicrowave-assisted, efficient synthesis of polyfunctionalized cinnolines. researchgate.netSelection of precursors with methoxy and methylthio groups could lead to the target scaffold.

Stereoselective and Regioselective Synthesis Strategies for Cinnolines

The control of stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules with desired three-dimensional arrangements and substitution patterns.

Regioselectivity is particularly important in the synthesis of substituted cinnolines, as the position of functional groups can significantly influence the molecule's properties. A green one-pot protocol for the regioselective synthesis of new substituted 7,8-dihydrocinnolin-5(6H)-ones has been reported. researchgate.net This method involves the reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine hydrate, yielding 3-arylcinnoline products as sole regioisomers. researchgate.net The regioselectivity is believed to be driven by the initial Knoevenagel condensation between the more electrophilic formyl group of the arylglyoxal and the enolic form of the dione. researchgate.net

Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reactions have also been shown to produce cinnoline derivatives with high stereoselectivity from readily available starting materials. researchgate.net While the specifics of stereoselectivity are more relevant to chiral cinnoline derivatives, the underlying principles of catalyst control over reaction outcomes are broadly applicable.

For the synthesis of this compound, achieving the correct regiochemistry is paramount. The synthesis would require methods that selectively introduce the methoxy groups at the 6 and 7 positions and the methylthio group at the 4 position. This could potentially be achieved through the cyclization of a precursor where the substitution pattern is already established, such as a suitably substituted 1-(2-aminophenyl)ethanone derivative. ijper.org For example, the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)-ethanone with sodium nitrite yields 6,7-dimethoxycinnolin-4-ol (B3362434). ijper.org Subsequent conversion of the hydroxyl group to a methylthio group would afford the target compound.

Strategy Methodology Outcome Relevance to this compound
Regioselective One-Pot SynthesisReaction of arylglyoxals with 1,3-diones and hydrazine hydrate. researchgate.netForms 3-arylcinnolines as single regioisomers. researchgate.netDemonstrates the feasibility of controlling substituent placement on the cinnoline ring.
Directed CyclizationCyclization of pre-functionalized precursors, e.g., substituted 1-(2-aminophenyl)ethanones. ijper.orgThe positions of substituents are predetermined by the starting material.A plausible route would involve the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) followed by functional group manipulation at the 4-position.

Green Chemistry Principles in Cinnoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including cinnolines and the closely related quinolines. ijpsjournal.comeurekaselect.comnih.govzenodo.org

Key green chemistry approaches relevant to cinnoline synthesis include the use of environmentally benign solvents, catalysts, and energy sources, as well as the development of one-pot and multicomponent reactions that minimize waste. nih.govnih.gov For instance, the aforementioned one-pot synthesis of dihydrocinnolin-5(6H)-ones is considered a green method as it can be performed in water, avoiding the use of hazardous organic solvents. researchgate.net

Microwave-assisted synthesis is another green technique that has been successfully employed for the synthesis of cinnoline derivatives. researchgate.net Microwave heating can lead to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. researchgate.net

The development of transition-metal-free synthetic routes is also a key area of green chemistry research. A novel transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine has been developed, offering a more sustainable alternative to some traditional metal-catalyzed methods. nih.gov

While a specific green synthesis for this compound is not explicitly documented, the principles of green chemistry could be readily applied. This would involve selecting a synthetic route that minimizes the number of steps, utilizes non-toxic reagents and solvents, and employs energy-efficient reaction conditions, such as microwave irradiation.

Green Chemistry Principle Application in Cinnoline Synthesis Example
Use of Greener SolventsPerforming reactions in water instead of volatile organic compounds.One-pot synthesis of 7,8-dihydrocinnolin-5(6H)-ones in water. researchgate.net
Energy EfficiencyEmploying microwave irradiation to reduce reaction times and energy consumption.Microwave-assisted synthesis of polyfunctionally substituted cinnolines. researchgate.net
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Multicomponent and one-pot syntheses. ljmu.ac.ukresearchgate.netresearchgate.net
Use of Safer ChemicalsAvoiding the use of toxic reagents and catalysts.Development of transition-metal-free synthetic methods. nih.gov

Synthesis of 6,7 Dimethoxy 4 Methylthio Cinnoline

Retrosynthetic Analysis of the 6,7-Dimethoxy-4-(methylthio)cinnoline Scaffold

A logical retrosynthetic analysis of this compound (I) suggests that the methylthio group can be installed via nucleophilic substitution of a suitable leaving group at the 4-position of the cinnoline (B1195905) ring. A common precursor for such a transformation is a 4-chlorocinnoline (B183215) derivative (II). The 4-chlorocinnoline can be derived from the corresponding 4-hydroxycinnoline or cinnolin-4-one (III) through a chlorination reaction. The 6,7-dimethoxycinnolin-4-one core is accessible through the cyclization of a suitably substituted 2-aminophenyl ketone derivative (IV), such as 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869). This precursor can, in turn, be synthesized from the commercially available 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This retrosynthetic pathway is outlined in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

This approach breaks down the synthesis into the formation of a key cinnolinone intermediate followed by functional group interconversions to arrive at the final product.

Identification and Preparation of Key Precursor Molecules

The primary precursor for the synthesis of the 6,7-dimethoxycinnoline (B12915755) scaffold is 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This compound can be prepared from 3,4-dimethoxyaniline (B48930) through a Friedel-Crafts acylation reaction, although this can sometimes lead to regioselectivity issues. A more controlled synthesis involves the nitration of 1-(3,4-dimethoxyphenyl)ethanone to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine.

Another key precursor is 6,7-dimethoxycinnolin-4-ol (B3362434), which serves as the intermediate for introducing the methylthio group. The synthesis of this intermediate has been reported to proceed via the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone using sodium nitrite (B80452) in an acidic medium. ijper.org

The reagents required for the subsequent transformations include a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group, and a source of the methylthio group, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base.

Detailed Reaction Mechanisms for this compound Formation

The formation of the 6,7-dimethoxycinnoline core proceeds through a diazotization and cyclization mechanism. The synthesis of 6,7-dimethoxycinnolin-4-ol (which exists in tautomeric equilibrium with 6,7-dimethoxycinnolin-4(1H)-one) is a crucial step. ijper.org

Step 1: Formation of 6,7-Dimethoxycinnolin-4-ol

The reaction is initiated by the diazotization of the aromatic amino group of 1-(2-amino-4,5-dimethoxyphenyl)ethanone with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt intermediate. This is followed by an intramolecular cyclization, where the enol form of the acetyl group attacks the diazonium group, leading to the formation of the cinnoline ring. Subsequent tautomerization yields the more stable 6,7-dimethoxycinnolin-4-ol.

Step 2: Conversion to 4-Chloro-6,7-dimethoxycinnoline (B3056711)

The hydroxyl group at the 4-position of the cinnoline ring is then converted to a better leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride. The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen species.

Step 3: Nucleophilic Substitution to form this compound

Finally, the 4-chloro-6,7-dimethoxycinnoline undergoes a nucleophilic aromatic substitution reaction with a methylthiolate source. Sodium thiomethoxide is a common reagent for this transformation. The thiolate anion acts as a nucleophile, attacking the carbon atom at the 4-position of the cinnoline ring and displacing the chloride ion to yield the final product, this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

StepReactionKey Parameters to OptimizePotential Improvements
1Formation of 6,7-Dimethoxycinnolin-4-olTemperature, acid concentration, rate of addition of sodium nitrite.Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the diazonium salt. The use of a slight excess of sodium nitrite can ensure complete conversion.
2ChlorinationReaction temperature, reaction time, and the amount of chlorinating agent.The reaction with POCl₃ is often carried out at elevated temperatures (reflux). The complete removal of excess POCl₃ after the reaction is important for the subsequent step.
3Nucleophilic SubstitutionSolvent, temperature, and the nature of the base if using methanethiol.The use of a polar aprotic solvent like DMF or DMSO can facilitate the nucleophilic substitution. The reaction may be heated to increase the rate of reaction.

Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the synthesis of some cinnoline derivatives and could be a potential strategy for optimizing this synthesis. researchgate.net

Purification Methodologies for Synthetic Products

Purification of the intermediates and the final product is essential to obtain a high-purity sample of this compound.

Crystallization: The solid intermediates and the final product can often be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing small amounts of impurities.

Column Chromatography: Silica gel column chromatography is a versatile method for purifying the products at each stage of the synthesis. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the desired compound from byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography. nih.gov

The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Development of Novel or Improved Synthetic Routes for this compound

While the described route is a classical and viable approach, modern synthetic methodologies could offer more efficient or versatile pathways to this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Reactions: Recent advances in organic synthesis have demonstrated the utility of palladium-catalyzed cross-coupling reactions for the formation of C-S bonds. A potential alternative to the classical nucleophilic substitution would be a palladium-catalyzed coupling of 4-chloro-6,7-dimethoxycinnoline with a methylthiolating agent.

Direct C-H Functionalization: Although more challenging, a direct C-H functionalization approach could potentially install the methylthio group directly onto the 6,7-dimethoxycinnoline core, bypassing the need for pre-functionalization at the 4-position. This would represent a more atom-economical and efficient synthetic route.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and improved safety, especially for the diazotization step.

These modern approaches, while not yet specifically reported for this compound, represent promising avenues for future research and development of more efficient and sustainable synthetic routes. nih.gov

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Analysis Methods in Cinnoline (B1195905) Research

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential in confirming the identity and purity of 6,7-Dimethoxy-4-(methylthio)cinnoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the cinnoline ring, the protons of the two methoxy (B1213986) groups, and the protons of the methylthio group. The chemical shifts, integration, and coupling patterns of these signals would provide crucial information about their connectivity. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, including the two methoxy carbons, the methylthio carbon, and the carbons of the cinnoline core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. A high-resolution mass spectrum (HRMS) of this compound would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to piece together its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic and methyl groups, the C=N and C=C bonds of the cinnoline ring, and the C-O bonds of the methoxy groups.

Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of a synthesized compound. In a research setting, these methods would be used to separate this compound from any starting materials, byproducts, or other impurities. The retention time from these analyses would serve as a characteristic identifier for the compound under specific experimental conditions and would be used to confirm its purity.

Computational and Theoretical Studies of Cinnoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of cinnoline (B1195905) systems.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical stability and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov

In studies of cinnoline derivatives, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule. ijastems.org For cinnoline-4-carboxylic acid, the evaluated HOMO and LUMO energies illustrate this intramolecular charge transfer. ijastems.org Theoretical investigations on various 4-substituted cinnolines have shown that the HOMO-LUMO energy gap, and thus the molecule's reactivity, can be tuned by altering the substituent at the C4 position. Electron-withdrawing or electron-donating groups can significantly modify the electronic properties of the entire cinnoline system. ajchem-a.com

Cinnoline DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Quinoline (B57606) (for comparison)-6.646-1.8164.83
Compound E (a fluoroquinolone)N/AN/A0.130

The distribution of electron density in a molecule is fundamental to predicting its chemical behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For cinnoline systems, the nitrogen atoms of the pyridazine (B1198779) ring are typically electron-rich regions, indicated by a negative electrostatic potential. ijastems.org This suggests they are likely sites for interactions with electrophiles. Conversely, the hydrogen atoms attached to the carbon framework generally exhibit a positive potential. nih.gov Analysis of the electron density can also be used to rationalize the nature of intermolecular contacts within a crystal structure. researchgate.net These predictive models are crucial for understanding how cinnoline derivatives might interact with biological targets or other reagents.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations and other simulation techniques like molecular docking provide insight into the dynamic behavior and interaction capabilities of cinnoline derivatives on a larger time and length scale than quantum chemical calculations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used to study the intermolecular interactions between potential ligands, such as cinnoline derivatives, and a molecular target, typically a protein. nih.govresearchgate.net

Docking studies on cinnoline derivatives have been performed to elucidate their putative binding modes with various targets. nih.govresearchgate.netresearcher.life These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. The results are often quantified using a docking score or a predicted binding affinity (e.g., computational Ki), where a more negative value indicates a stronger predicted interaction. taylorandfrancis.com For instance, docking studies of novel cinnoline derivatives as potential tubulin polymerization inhibitors revealed a computational Ki of 0.5 nM for the best-performing compound, highlighting a strong predicted binding affinity. nih.gov

Compound TypeTargetPredicted Binding Affinity (kcal/mol)Key Interactions Noted
Cinnoline DerivativeTubulinN/A (Ki = 0.5 nM)Correct pose over lexibulin (B1684663) site
Quinoline Derivative (Compound B)Staphylococcus aureus protein-7.562N/A
Quinoline Derivative (Compound C)E. coli Gyrase B-8.562Interaction with Gyrase B protein
Quinoline Derivative (Compound D)Klebsiella pneumoniae NDM-1-7.524Interaction with NDM-1 protein

Note: This table includes data for cinnoline derivatives and related quinoline compounds to illustrate the application of binding affinity prediction. uobaghdad.edu.iqnih.gov

In Silico Structure-Activity Relationship (SAR) Modeling of 6,7-Dimethoxy-4-(methylthio)cinnoline

In silico Structure-Activity Relationship (SAR) modeling for this compound involves computational techniques to correlate its chemical structure with its predicted biological activity. These models are instrumental in modern drug discovery, offering a predictive framework to guide the synthesis of more potent and selective analogs. The cinnoline scaffold, a bicyclic heterocycle, is a significant pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. tandfonline.comnih.gov Computational studies, therefore, play a crucial role in elucidating the structural requirements for the desired biological effect of cinnoline-based compounds.

The specific substitution pattern of this compound—with two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring and a methylthio group at the 4-position—presents a unique electronic and steric profile. The methoxy groups generally enhance hydrophilicity and can act as hydrogen bond acceptors, potentially influencing pharmacokinetic properties and receptor binding. The methylthio group at the 4-position is of particular interest as modifications at this position on related heterocyclic systems, such as quinolines, are known to significantly impact biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of analogs related to this compound, a QSAR model would be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of cinnoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled. This set would ideally include compounds with variations at the 4, 6, and 7-positions to create a comprehensive model.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. researchgate.net These descriptors quantify various aspects of the molecular structure and are categorized as:

Topological: Describing atomic connectivity (e.g., molecular connectivity indices).

Geometrical (3D): Related to the three-dimensional structure (e.g., molecular surface area, volume).

Electronic: Pertaining to the electronic distribution (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). hufocw.org

Hybrid: Combining different types of information (e.g., charged partial surface area descriptors). hufocw.org

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation linking the descriptors to the biological activity. The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external validation techniques. hufocw.org

For this compound, a hypothetical QSAR study might explore how variations in the substituents affect its activity. An illustrative QSAR model could take the following form:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(LUMO) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would indicate the relative importance of each descriptor.

Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of Cinnoline Derivatives

Compound IDR4 SubstituentR6, R7 SubstituentslogPTPSA (Ų)LUMO (eV)Predicted pIC50
1 -SCH3 -OCH3 2.85 65.4 -1.25 7.2
2-Cl-OCH33.1055.1-1.406.8
3-NH2-OCH31.9081.2-1.107.5
4-SCH3-H2.5047.3-1.356.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a model could reveal, for instance, that electron-donating groups at the 6 and 7-positions and a moderately lipophilic group at the 4-position are beneficial for activity.

Pharmacophore Modeling and Virtual Screening for Molecular Design

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. benthamscience.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

For this compound, a pharmacophore model could be generated based on its structure and the known binding site of a target protein. The key pharmacophoric features might include:

Aromatic Rings: The two rings of the cinnoline core.

Hydrogen Bond Acceptors: The nitrogen atoms of the cinnoline ring and the oxygen atoms of the methoxy groups.

Hydrophobic Feature: The methyl group of the methylthio substituent.

Table 2: Potential Pharmacophoric Features of this compound

FeatureTypeLocation
Aro1Aromatic RingBenzene ring of cinnoline
Aro2Aromatic RingPyridazine ring of cinnoline
HBA1Hydrogen Bond AcceptorN1 of cinnoline
HBA2Hydrogen Bond AcceptorN2 of cinnoline
HBA3Hydrogen Bond AcceptorOxygen of 6-methoxy
HBA4Hydrogen Bond AcceptorOxygen of 7-methoxy
HYDHydrophobicMethyl group of 4-methylthio

Note: This table represents a hypothetical pharmacophore model for illustrative purposes.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that possess the same essential features. mdpi.comnih.gov This process involves:

Database Preparation: A large library of chemical compounds is prepared, typically generating multiple 3D conformers for each molecule.

Pharmacophore-Based Search: The pharmacophore model is used to filter the database, retaining only those molecules that match the query's features and spatial constraints.

Hit Selection and Refinement: The retrieved "hits" are then further analyzed, often using molecular docking simulations to predict their binding affinity and orientation within the target's active site. This multi-step process helps in identifying novel and structurally diverse lead compounds for further development. nih.gov

Through these computational approaches, the structural features of this compound can be systematically analyzed to guide the design of new analogs with potentially improved biological activity.

Mechanistic Investigations of Biological Activities Molecular and Cellular Levels

Enzyme Inhibition Kinetics and Mechanistic Pathways (in vitro)

While direct and extensive studies on the enzyme inhibition kinetics of 6,7-Dimethoxy-4-(methylthio)cinnoline are not widely available, the cinnoline (B1195905) scaffold is a known pharmacophore for inhibitors of various enzymes. crimsonpublishers.com The biological activity of cinnoline derivatives is often attributed to their ability to interact with the active sites of enzymes, leading to the modulation of their catalytic function.

Target Identification and Validation Methodologies

The identification of potential enzyme targets for cinnoline derivatives often involves computational and experimental approaches. Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction of these compounds with a panel of known enzyme targets, such as kinases and polymerases. researchgate.net For instance, derivatives of the structurally related quinoline (B57606) scaffold have been identified as inhibitors of enzymes like G9a, a histone lysine (B10760008) methyltransferase, through such screening methods. nih.gov Validation of these computationally identified targets is then typically pursued through in vitro enzymatic assays to confirm the inhibitory activity and determine key kinetic parameters.

Ligand-Target Binding Interaction Studies (e.g., tubulin polymerization, specific kinases)

The substitution pattern of the cinnoline ring plays a crucial role in determining its target specificity and binding affinity. The 6,7-dimethoxy substitution, in particular, is a feature found in several biologically active heterocyclic compounds, including inhibitors of phosphodiesterase 10A (PDE10A). nih.gov

Tubulin Polymerization: Molecular docking studies have suggested that cinnoline derivatives can act as potential inhibitors of tubulin polymerization. nih.govelsevierpure.com These studies indicate that the cinnoline scaffold can bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, which is a key process in cell division. This disruption can lead to cell cycle arrest and apoptosis, highlighting a potential anticancer mechanism. nih.gov

Specific Kinases: The cinnoline scaffold is considered a promising core for the development of kinase inhibitors. nih.gov While specific data for this compound is limited, related 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and tumorigenesis. nih.gov The dimethoxy groups in these analogs are crucial for their activity. mdpi.com It is plausible that this compound could also exhibit inhibitory activity against certain kinases, a hypothesis that warrants further experimental validation.

Receptor Binding Assays and Affinities (in vitro)

Information on the direct binding of this compound to specific receptors is not extensively documented in the current literature. However, the cinnoline nucleus is a versatile scaffold that has been incorporated into molecules targeting various receptors. For example, certain cinnoline derivatives have been evaluated for their binding affinities towards serotonin (B10506) (5-HT) and dopamine (B1211576) D2 receptors in the context of developing atypical antipsychotics. mdpi.com The nature and position of substituents on the cinnoline ring are critical determinants of receptor affinity and selectivity. Further research, including radioligand binding assays, would be necessary to elucidate the receptor binding profile of this compound.

Cellular Pathway Modulation Studies (in vitro, e.g., cell cycle progression, apoptosis induction mechanisms)

Cinnoline derivatives have been shown to modulate key cellular pathways, particularly those involved in cell survival and proliferation. A significant body of research points towards the ability of these compounds to induce apoptosis in cancer cells. nih.govbenthamdirect.com

The proposed mechanisms for apoptosis induction by cinnoline derivatives often involve the intrinsic pathway, characterized by mitochondrial depolarization and the activation of caspase cascades. nih.gov For instance, novel cinnoline derivatives have been designed and synthesized with the aim of inducing apoptosis in cancer cells, and their cytotoxic activity has been demonstrated in vitro against human breast cancer cell lines. nih.gov It is hypothesized that this compound, given its structural features, could similarly trigger apoptotic pathways. The methylthio group at the C4 position is a feature also seen in some stilbene (B7821643) derivatives that exhibit cytotoxic and proapoptotic activities. researchgate.net

Structure-Activity Relationship (SAR) Derivation at the Molecular Level (in vitro)

The biological activity of cinnoline derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. nih.gov

Substitution at Position 4: The substituent at the 4-position of the cinnoline ring significantly influences the compound's biological profile. In many cases, an amino or a substituted amino group at this position is associated with potent biological activity. nih.gov The presence of a methylthio group (-SCH3) at this position, as in the compound of interest, is also a feature in other biologically active heterocyclic compounds, such as 4-thioalkylquinoline derivatives, which have been shown to induce apoptosis. nih.gov

Substitution at Positions 6 and 7: The dimethoxy substitution at the 6 and 7 positions is a common feature in many bioactive molecules. In the context of dibenzo[c,h]cinnolines, the presence of dimethoxy groups on one of the benzene (B151609) rings was found to be a crucial structural element for retaining topoisomerase I targeting activity and cytotoxicity. nih.gov Similarly, in a series of 6,7-dimethoxy-4-anilinoquinolines, these methoxy (B1213986) groups were important for their potent inhibitory activity against c-Met kinase. nih.gov

The combination of the 6,7-dimethoxy pattern with the 4-methylthio substituent in the cinnoline scaffold suggests a potential for interesting biological activities, likely involving interactions with specific enzymes or receptors. However, detailed SAR studies focusing specifically on 4-(methylthio)cinnoline (B12898296) derivatives are needed to fully elucidate the contribution of each structural feature.

Development of Cinnoline Probes for Biological Target Characterization

The development of fluorescent probes is a powerful tool for studying biological processes and for target validation. While there are no specific reports on the use of this compound as a biological probe, the core structures of cinnoline and the related quinoline have been utilized in the design of fluorescent probes. crimsonpublishers.comnih.govnih.gov For example, quinoline-based fluorescent probes have been developed for bio-imaging applications, including the detection of specific analytes in living cells. crimsonpublishers.com The inherent fluorescence properties of some aromatic heterocyclic systems make them attractive scaffolds for probe development. The potential of the this compound scaffold as a fluorescent probe would depend on its photophysical properties, such as quantum yield and Stokes shift, which would need to be experimentally determined.

Synthesis and Investigation of 6,7 Dimethoxy 4 Methylthio Cinnoline Derivatives and Analogues

Design Principles for Structural Analogues with Modified Substituents

The design of structural analogues of 6,7-dimethoxy-4-(methylthio)cinnoline is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold presents several positions amenable to modification, primarily the C4-substituent and the aromatic ring.

Modification of the C4-Substituent: The methylthio group at the C4-position is a key site for structural variation. Its replacement with other functionalities can significantly impact the molecule's electronic and steric properties, thereby influencing its biological activity. Design strategies often involve:

Varying the Linker Atom: Replacing the sulfur atom with oxygen (alkoxy), nitrogen (amino), or a direct carbon-carbon bond (alkyl/aryl) can alter the geometry and hydrogen bonding capacity of the substituent.

Modifying the Alkyl/Aryl Group: The methyl group can be replaced with larger alkyl chains, cyclic systems, or aromatic moieties to probe for additional binding interactions with a biological target.

Introducing Polar Groups: Incorporation of polar functionalities, such as hydroxyl, carboxyl, or amino groups, into the C4-substituent can enhance solubility and potentially form specific hydrogen bonds with a receptor.

Modification of the Cinnoline (B1195905) Core: While the 6,7-dimethoxy pattern is a defining feature, subtle modifications can be explored:

Shifting Methoxy (B1213986) Groups: Moving the methoxy groups to other positions on the benzene (B151609) ring can help elucidate their role in target binding.

Replacing Methoxy Groups: Substitution of the methoxy groups with other electron-donating or electron-withdrawing groups can modulate the electronic character of the cinnoline ring system. For instance, replacing the 6,7-dimethoxy groups with a methylenedioxy ring has been shown to affect the biological activity in related heterocyclic systems. nih.gov

Isosteric Replacements: The cinnoline ring itself is an isostere of other important pharmacophores like quinoline (B57606) and quinazoline (B50416). nih.govpnrjournal.com The design of analogues can draw inspiration from the extensive structure-activity relationship (SAR) data available for these related scaffolds. researchgate.netbiointerfaceresearch.com

Synthetic Routes to Key 6,7-Dimethoxycinnoline (B12915755) Analogues

The synthesis of 6,7-dimethoxycinnoline analogues generally proceeds through the construction of the core heterocyclic system followed by the introduction of substituents at the desired positions.

A common strategy for the synthesis of the 6,7-dimethoxycinnolin-4-ol (B3362434) core involves the cyclization of a suitably substituted 2-aminoacetophenone (B1585202) derivative. For instance, 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) can undergo diazotization followed by intramolecular cyclization to yield 6,7-dimethoxy-3-methylcinnolin-4-ol. Subsequent modifications can then be made at the C4 position.

To introduce diversity at the C4 position, 6,7-dimethoxycinnolin-4-ol can be converted to a more reactive intermediate, such as 4-chloro-6,7-dimethoxycinnoline (B3056711). This chloro derivative can then serve as a versatile precursor for a variety of nucleophilic substitution reactions. For example, reaction with thiols, alcohols, and amines can furnish a range of 4-substituted analogues.

A general synthetic scheme is outlined below:

Scheme 1: General Synthesis of 4-Substituted 6,7-Dimethoxycinnoline Analogues

Cyclization:

Starting material: 1-(2-amino-4,5-dimethoxyphenyl)ethanone

Reaction with sodium nitrite (B80452) in the presence of an acid to form a diazonium salt, which then undergoes intramolecular cyclization to form a 6,7-dimethoxycinnolin-4-ol derivative.

Activation of the C4-Position:

The resulting cinnolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 4-chloro-6,7-dimethoxycinnoline.

Nucleophilic Substitution:

The 4-chloro derivative is then reacted with various nucleophiles (e.g., R-SH, R-OH, R-NH₂) to introduce the desired substituent at the C4-position, yielding the target analogues. This approach is analogous to the synthesis of 4-anilinoquinolines, where a 4-chloroquinoline (B167314) intermediate is reacted with various anilines. nih.gov

This synthetic strategy allows for the late-stage diversification of the C4-substituent, enabling the efficient generation of a library of analogues for biological screening.

Comparative Mechanistic Biological Studies of Analogues (in vitro)

Given the broad spectrum of biological activities reported for cinnoline derivatives, a panel of in vitro assays would be employed to evaluate the newly synthesized analogues. nih.govpnrjournal.com These studies are crucial for identifying the primary biological targets and elucidating the mechanism of action.

Anticancer Activity: Many heterocyclic compounds, including those with a cinnoline or related quinoline/quinazoline core, exhibit anticancer properties. biointerfaceresearch.comnih.gov

Cytotoxicity Assays: The initial screening would involve assessing the cytotoxic effects of the analogues against a panel of human cancer cell lines using assays such as the MTT assay. nih.gov

Enzyme Inhibition Assays: Based on the structural similarity to known kinase inhibitors, the analogues could be tested for their ability to inhibit specific kinases that are often dysregulated in cancer, such as EGFR or VEGFR. researchgate.net

Tubulin Polymerization Inhibition: Some cinnoline derivatives have been investigated as potential inhibitors of tubulin polymerization. researchgate.netnih.gov An in vitro tubulin polymerization assay could be employed to determine if the synthesized analogues interfere with microtubule dynamics.

Antimicrobial Activity: Cinnoline derivatives have also been reported to possess antibacterial and antifungal properties. nih.govnih.gov

Minimum Inhibitory Concentration (MIC) Assays: The antimicrobial activity of the analogues would be determined by measuring their MIC against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of the analogues could be investigated through in vitro models. pnrjournal.com

Inhibition of Pro-inflammatory Mediators: Assays to measure the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production in cell-based models could be conducted.

The results from these in vitro studies would provide valuable information on the biological activity profile of the synthesized analogues and guide the selection of promising candidates for further investigation.

Systematic Structure-Activity Relationship (SAR) Studies on Derivatives

Systematic SAR studies are essential for understanding how structural modifications influence the biological activity of the 6,7-dimethoxycinnoline scaffold. By comparing the in vitro data of a series of related analogues, key structural features required for potency and selectivity can be identified.

Influence of the C4-Substituent: The nature of the substituent at the C4-position is expected to be a major determinant of biological activity.

Alkyl vs. Aryl Groups: A comparison between analogues bearing small alkyl groups (e.g., methylthio) and those with bulky aryl groups at the C4-position would reveal the steric tolerance at the target's binding site.

Electron-Donating vs. Electron-Withdrawing Groups: If the C4-substituent is an aromatic ring, the presence of electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., nitro, halo) groups on this ring can significantly impact activity. For instance, in a series of 4-anilinoquinazolines, the substitution pattern on the anilino ring was found to be critical for EGFR and VEGFR-2 inhibitory activity. nih.gov

Hydrogen Bond Donors and Acceptors: The introduction of groups capable of forming hydrogen bonds at the C4-position could lead to a significant increase in potency if the target receptor has complementary residues in the binding pocket.

Role of the 6,7-Dimethoxy Groups: The 6,7-dimethoxy groups are often crucial for the activity of related heterocyclic compounds. nih.gov Their importance for the biological activity of cinnoline analogues would be investigated by synthesizing and testing derivatives with alternative substitution patterns on the benzene ring. It has been observed in related quinazoline series that the 6,7-dimethoxy substitution provides better inhibitory effects against certain kinases compared to a dioxolane ring at the same positions. nih.gov

Table 1: Illustrative SAR Data for C4-Modified 6,7-Dimethoxycinnoline Analogues in an In Vitro Anticancer Assay (Hypothetical Data)

Compound IDC4-SubstituentIC₅₀ (µM) on Cancer Cell Line X
1a -S-CH₃15.2
1b -O-CH₃20.5
1c -NH-CH₃8.9
1d -NH-Phenyl2.1
1e -NH-(4-methoxyphenyl)0.8
1f -NH-(4-chlorophenyl)1.5

This table presents hypothetical data to illustrate potential SAR trends.

Table 2: Illustrative SAR Data for Modifications on the Cinnoline Core (Hypothetical Data)

Compound IDSubstitution PatternC4-SubstituentIC₅₀ (µM) on Cancer Cell Line X
1e 6,7-dimethoxy-NH-(4-methoxyphenyl)0.8
2a 6-methoxy-NH-(4-methoxyphenyl)5.3
2b 7-methoxy-NH-(4-methoxyphenyl)7.1
2c Unsubstituted-NH-(4-methoxyphenyl)>50

This table presents hypothetical data to illustrate potential SAR trends.

From these hypothetical SAR tables, one could infer that an amino linker at the C4-position is preferred over a thioether or ether linkage. Furthermore, a substituted phenylamino (B1219803) group at C4 appears to be beneficial for activity, with electron-donating substituents on the phenyl ring enhancing potency. The data also suggests that both methoxy groups at the 6 and 7 positions are crucial for maintaining high activity.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Utilization of Cinnolines as Chemical Probes for Biological Systems

Cinnoline (B1195905) derivatives have been ingeniously developed as chemical probes to investigate biological systems. A notable example is the creation of a fluorogenic and fluorochromic probe system based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. nih.gov This transformation allows for the detection and imaging of specific biological processes.

Researchers have synthesized 4-azido-6-(4-cyanophenyl)cinnoline, which itself is weakly fluorescent. mdpi.com Upon reduction to its corresponding amine, 6-(4-cyanophenyl)cinnoline-4-amine, a significant increase in fluorescence intensity is observed, particularly in polar, protic environments like water. mdpi.comnih.gov This "turn-on" fluorescence is attributed to a combination of two mechanisms: Aggregation-Induced Emission (AIE) and Excited State Intermolecular Proton Transfer (ESPT). nih.govnih.gov The AIE phenomenon occurs when the molecules aggregate in an aqueous medium, restricting intramolecular rotations and leading to enhanced fluorescence emission. nih.govresearchgate.net The ESPT mechanism further contributes to the strong fluorescence in protic solvents. nih.gov This azide-amine pair has been successfully used as a fluorogenic probe in HepG2 human liver cancer cells, demonstrating its potential for biological imaging and sensing applications. nih.govnih.gov

Compound NamePrecursor CompoundProbe TypeMechanism of ActionApplication
6-(4-cyanophenyl)cinnoline-4-amine4-azido-6-(4-cyanophenyl)cinnolineFluorogenic, FluorochromicAggregation-Induced Emission (AIE), Excited State Intermolecular Proton Transfer (ESPT)Cellular imaging, Biosensing in aqueous media
6-halogen substituted cinnoline-4-amines6-halogen substituted 4-azidocinnolinesPotential Fluorogenic ProbesFoundational scaffolds for developing new probes via cross-coupling reactionsSynthesis of advanced chemical probes

Strategies for Lead Compound Optimization in Drug Discovery Pipelines (pre-clinical stage)

The cinnoline scaffold is a valuable starting point for identifying lead compounds in drug discovery. researchgate.net The process of lead optimization involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties, such as metabolic stability.

A pertinent example is the optimization of 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurological and psychiatric disorders. nih.gov The initial lead compounds, while potent, suffered from poor in vivo metabolic stability. nih.gov Optimization strategies focused on systematic modifications of the cinnoline core and its substituents. Through structure-activity relationship (SAR) studies, researchers identified key positions on the scaffold where modifications could enhance desired properties without sacrificing potency. For instance, addressing high in vivo clearance in rats was achieved through metabolite identification studies, which guided the chemical modifications to block metabolic hotspots. nih.gov This targeted approach led to the discovery of compounds with significantly improved metabolic stability and maintained high potency, making them suitable candidates for further preclinical development. nih.gov

Lead Compound ScaffoldTargetKey Optimization ChallengeStrategyOutcome
6,7-Dimethoxy-4-(pyridin-3-yl)cinnolinePDE10AHigh in vivo clearance (poor metabolic stability)Metabolite identification to locate metabolic hotspots; Systematic SAR to modify the scaffold while maintaining potency.Discovery of potent and selective PDE10A inhibitors with improved in vivo metabolic stability in rats.

Development of Cinnoline-based Compounds as Tools for Target Validation

Cinnoline-based compounds that potently and selectively inhibit specific biological targets are invaluable tools for target validation. By inhibiting a specific enzyme or receptor, researchers can probe its role in cellular pathways and disease models, thereby validating it as a potential therapeutic target.

The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes crucial to cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. researchgate.net Recently, a series of cinnoline derivatives were developed and identified as potent PI3K inhibitors. nih.gov These compounds demonstrated nanomolar inhibitory activity against PI3Ks. researchgate.net One of the lead compounds from this series showed significant antiproliferative activity against several human tumor cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), with IC₅₀ values in the micromolar and sub-micromolar range. researchgate.netnih.gov By using such specific inhibitors, researchers can confirm the central role of the PI3K/Akt pathway in the proliferation of these cancer cells, thus validating PI3K as a drug target for these malignancies.

Similarly, other studies have focused on developing cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, which is a validated target for B-cell malignancies. nih.gov Molecular modeling and 3D-QSAR studies on these cinnoline derivatives help in rationally designing novel, potent, and reversible BTK inhibitors. nih.gov

Cinnoline Compound ClassValidated TargetTherapeutic AreaResearch Findings
Substituted CinnolinesPhosphoinositide 3-Kinase (PI3K)OncologyCompounds showed nanomolar enzymatic inhibition and micromolar antiproliferative activity against human tumor cell lines (e.g., IC₅₀ = 0.264 μM on HCT116). researchgate.netnih.gov
Cinnoline AnaloguesBruton's tyrosine kinase (BTK)Oncology (B-cell malignancies)Structure-activity relationship studies provide a framework for designing potent and reversible BTK inhibitors. nih.gov

Exploration of Cinnoline Scaffolds in Novel Biological Modulators

The structural versatility of the cinnoline scaffold has led to its exploration in the development of novel modulators for a wide array of biological targets. nih.gov These modulators can activate, inhibit, or otherwise alter the function of their targets, leading to potential therapeutic effects.

GABA A Receptor Modulators: Certain cinnoline derivatives have been identified as non-benzodiazepine modulators of the γ-aminobutyric acid type A (GABA A) receptor. nih.gov Compounds such as AZD7325 and AZD6280 were developed as subtype-selective positive modulators for the GABA A α2 and α3 subunits. nih.govnih.gov This selectivity is significant as these subunits are associated with anxiolytic effects, while the α1 subunit is linked to sedation. nih.gov These compounds have shown anxiolytic-like effects without significant sedation in preclinical models and have advanced into clinical trials. nih.govresearchgate.net

Topoisomerase Inhibitors: In the field of oncology, cinnoline-based structures have been investigated as topoisomerase inhibitors. nih.gov Substituted dibenzo[c,h]cinnolines, for example, were found to be potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription. nih.gov These compounds stabilize the enzyme-DNA complex, leading to DNA damage and cell death. nih.gov The 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline derivative demonstrated a cytotoxic IC₅₀ value of 70 nM in a human lymphoblastoma cell line, showing more potent activity than structurally related compounds. nih.gov

Phosphodiesterase (PDE) Inhibitors: As mentioned previously, the 6,7-dimethoxycinnoline (B12915755) core is a key feature of potent inhibitors for PDE10A. nih.gov This enzyme is highly expressed in the medium spiny neurons of the striatum and its inhibition is a promising strategy for treating disorders like schizophrenia. zenodo.org

Cinnoline Scaffold/DerivativeBiological TargetModulator TypePotential Therapeutic Application
4-Amino-8-aryl-cinnoline-3-carboxamides (e.g., AZD7325)GABA A α2/α3 ReceptorsSelective Positive Allosteric ModulatorAnxiety Disorders nih.govnih.govnih.gov
Dibenzo[c,h]cinnolinesTopoisomerase IInhibitorCancer nih.gov
6,7-Dimethoxy-4-(pyridin-3-yl)cinnolinesPhosphodiesterase 10A (PDE10A)InhibitorSchizophrenia, Huntington's Disease nih.govzenodo.org
Cinnoline Derivative 20L. major and P. falciparumProliferation InhibitorLeishmaniasis, Malaria nih.govmdpi.com

Advanced Analytical Method Development for Research Quantitation

Spectrometric Techniques for High-Throughput Screening in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries. bmglabtech.com For a novel compound like 6,7-Dimethoxy-4-(methylthio)cinnoline, adapting spectrometric techniques for HTS would be crucial for identifying its potential biological activities. malvernpanalytical.com

Mass spectrometry (MS) is a primary candidate for HTS applications due to its speed, sensitivity, and specificity. youtube.com A high-throughput workflow could involve the use of automated systems coupled with mass spectrometry to analyze the outcomes of biochemical or cell-based assays. youtube.com For instance, in an enzymatic assay, the quantitation of a substrate, product, or the compound itself after incubation could be rapidly determined. The molecular ion peak for this compound would be a key identifier in such screens. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy, while traditionally lower throughput, has seen advances that enable its use in screening. It provides detailed structural information, which can be invaluable in hit validation. jackwestin.com For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) and methylthio protons, which could be monitored for changes upon interaction with a biological target. The chemical shifts of the methoxy groups, in particular, can be indicative of their electronic environment. researchgate.netresearchgate.net

The following table outlines hypothetical spectrometric data for this compound, which would be foundational for developing HTS assays.

TechniqueParameterExpected Observation for this compoundRelevance to HTS
Mass Spectrometry (MS) Molecular Ion (M+)m/z 236.06Primary identifier for the compound in complex mixtures.
Key Fragment IonsFragmentation of methoxy and methylthio groups.Confirmatory identification and structural elucidation.
¹H-NMR Spectroscopy Chemical Shift (δ)~3.9-4.1 ppm (methoxy protons), ~2.5-2.7 ppm (methylthio protons)Monitoring changes in chemical shifts can indicate binding to a target molecule.
¹³C-NMR Spectroscopy Chemical Shift (δ)~56 ppm (methoxy carbons), ~15 ppm (methylthio carbon)Provides structural confirmation of hits from primary screens.

Note: The m/z value is calculated based on the molecular formula C11H12N2O2S. NMR chemical shifts are estimates based on analogous structures.

Chromatographic Methods for Complex Mixture Analysis in Research

For the analysis of this compound in complex research samples, such as reaction mixtures or biological matrices, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC) is the most probable technique of choice. researchgate.net

A reversed-phase HPLC (RP-HPLC) method would likely be effective for the separation of this moderately polar compound from various impurities or metabolites. The selection of the stationary phase (e.g., C18 or C8) and the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) would be critical for achieving good resolution and peak shape. researchgate.netsielc.com

For more complex mixtures, two-dimensional liquid chromatography or coupling HPLC with mass spectrometry (LC-MS) would provide enhanced separation and identification capabilities. LC-MS/MS, in particular, offers high selectivity and sensitivity for quantitative studies by monitoring specific precursor-to-product ion transitions. nih.gov

Below is a table detailing a hypothetical set of starting parameters for the development of an HPLC method for the analysis of this compound.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for nitrogen-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the reversed-phase column.
Gradient 10-90% B over 5 minutesA standard starting gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Detection UV at ~254 nm and ~320 nm; Mass Spectrometry (ESI+)Aromatic nature of the compound suggests UV absorbance; ESI+ is suitable for nitrogen heterocycles.

Isotopic Labeling and Tracing in Mechanistic Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms and trace the metabolic fate of compounds. ias.ac.inwikipedia.org For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated into the molecule. fiveable.me

For instance, synthesizing the compound with a ¹³C-labeled methyl group in the methylthio moiety would allow for the unambiguous tracking of this group in metabolic studies using mass spectrometry. Any metabolites retaining this labeled group would exhibit a corresponding mass shift. Similarly, deuterium labeling of the methoxy groups could help in understanding their role in metabolic transformations or in assigning NMR signals. acs.orgstrath.ac.ukresearchgate.net

Such labeled analogues are invaluable in kinetic isotope effect studies to probe the rate-determining steps of reactions involving the labeled positions. ias.ac.in The development of catalytic methods for hydrogen-isotope exchange in N-heterocycles has made the synthesis of deuterated versions of such compounds more accessible. chemrxiv.orgchemrxiv.org

The table below illustrates potential isotopic labeling strategies for mechanistic studies of this compound.

Labeled PositionIsotopeAnalytical TechniquePotential Application
Methyl group of methylthio¹³CMass Spectrometry, ¹³C-NMRTracing the fate of the methylthio group in metabolic pathways.
Methoxy groups²H (D)Mass Spectrometry, ¹H-NMRProbing metabolic stability and identifying metabolites involving these groups.
Cinnoline (B1195905) ring¹⁵NMass Spectrometry, ¹⁵N-NMRInvestigating reactions involving the nitrogen atoms of the cinnoline core.
Aromatic protons²H (D)Mass Spectrometry, ¹H-NMRStudying electrophilic substitution reactions on the aromatic ring.

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxy-4-(methylthio)cinnoline, and how can reaction conditions be systematically optimized?

Answer: The synthesis of quinoline derivatives often involves halogenation or substitution reactions. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, followed by purification via column chromatography (petroleum ether:EtOAc = 8:1) . Key parameters to optimize include:

  • Reaction time and temperature : Extended reflux times (≥6 hours) ensure complete substitution.
  • Solvent selection : Polar aprotic solvents (e.g., POCl₃) enhance electrophilic substitution.
  • Purification methods : Column chromatography with gradient elution improves yield and purity.

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time6–8 hoursYield ↑ (70% reported)
TemperatureReflux (~110°C)Purity ↑ (99% via HPLC)
SolventPOCl₃Reactivity ↑
PurificationColumn chromatographyPurity ↑ (≥98%)

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Identifies methoxy (δ 3.8–4.1 ppm) and methylthio (δ 2.5–2.7 ppm) groups. Aromatic protons in the cinnoline ring appear as doublets (δ 7.3–8.6 ppm) .
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) validate purity (>99%) .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 224 [M+1]⁺) confirm molecular weight .

Q. Table 2: Key Spectral Signatures

Functional Group¹H NMR (δ, ppm)MS (m/z)
Methoxy (-OCH₃)3.8–4.1
Methylthio (-SCH₃)2.5–2.7
Cinnoline aromatic7.3–8.6224 [M+1]⁺

Q. How can researchers align studies of this compound with a theoretical framework to ensure methodological rigor?

Answer: Link the research to established theories, such as:

  • Structure-Activity Relationships (SAR) : Investigate how methoxy and methylthio substituents influence electronic properties (e.g., Hammett constants) .
  • Crystallographic Trends : Compare planarity and intramolecular interactions (e.g., C–H⋯Cl) with analogues like 4-chloro-6,7-dimethoxyquinoline .
  • Mechanistic Hypotheses : Use density functional theory (DFT) to model reaction pathways or binding affinities .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

Answer:

  • Planarity Deviations : Methoxy groups may cause slight deviations from the quinoline ring plane (e.g., 0.02–0.08 Å in analogues) . Use high-resolution X-ray diffraction and refine with riding models for H atoms .
  • Packing Interactions : Weak van der Waals forces or π-stacking require low-temperature crystallography (e.g., 100 K) to reduce thermal motion .

Q. Table 3: Crystallographic Refinement Parameters

ParameterValue/TechniquePurpose
Temperature100 KMinimize thermal disorder
H-Atom RefinementRiding model (Uiso = 1.2Ueq)Accurate placement in electron density
Resolution≤0.8 ÅDetect subtle planarity deviations

Q. How can factorial design principles optimize structural modifications to enhance biological or catalytic activity?

Answer: Apply 2ⁿ factorial design to evaluate substituent effects:

  • Variables : Methoxy position (C6 vs. C7), methylthio vs. chloro substituents .
  • Responses : Solubility, binding affinity, or catalytic turnover.
  • Example : Testing methylthio (-SCH₃) against hydroxy-pyridin-3-yloxy variants (see ) for improved lipophilicity .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

Answer:

  • Source Analysis : Check purity (HPLC), solvent effects, or assay conditions (e.g., pH, temperature) .
  • Statistical Validation : Use t-tests or ANOVA to confirm significance (e.g., p < 0.05) .
  • Theoretical Reassessment : Re-examine SAR assumptions or intermolecular interactions (e.g., hydrogen bonding) .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions or protein binding.
  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers design experiments to explore the compound’s stability under varying environmental conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : Track degradation via HPLC and LC-MS to identify byproducts .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life .

Methodological Guidelines

  • Data Reporting : Include raw data in appendices, with processed data in the main text (e.g., mean ± SD) .
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., POCl₃) .
  • Peer Review : Pre-submission validation via tools like the FINER criteria (Feasible, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.